

Technical Guide: Spectroscopic Analysis of Methyl 1-Cyanocyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl 1-cyanocyclohexanecarboxylate

Cat. No.: B1338651

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectral data for **methyl 1-cyanocyclohexanecarboxylate** is not readily available in public spectral databases. The data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended for educational and research planning purposes.

Introduction

Methyl 1-cyanocyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane core substituted with both a cyano and a methyl ester group at the C1 position. This unique structure makes it a valuable building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document provides a detailed guide to the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **methyl 1-cyanocyclohexanecarboxylate**.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H and ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

^1H NMR			^{13}C NMR	
Chemical Shift (δ , ppm)	Multiplicity	Assignment	Chemical Shift (δ , ppm)	Assignment
~ 3.75	Singlet	-OCH ₃	~ 170.0	C=O (Ester)
~ 2.2 - 2.4	Multiplet	Cyclohexane C2/C6 -H (axial)	~ 118.0	C \equiv N (Nitrile)
~ 1.8 - 2.0	Multiplet	Cyclohexane C2/C6 -H (equatorial)	~ 53.0	-OCH ₃
~ 1.6 - 1.8	Multiplet	Cyclohexane C3/C5 -H	~ 45.0	C1 (Quaternary)
~ 1.4 - 1.6	Multiplet	Cyclohexane C4 -H	~ 35.0	C2 / C6
~ 25.0	C3 / C5			
~ 24.5	C4			

Note: The cyclohexane protons will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Predicted IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~ 2940 & 2860	Strong	C-H Stretch (sp ³ Aliphatic)
~ 2245	Medium	C≡N Stretch (Nitrile)
~ 1740	Strong	C=O Stretch (Ester)
~ 1450	Medium	C-H Bend (CH ₂)
~ 1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

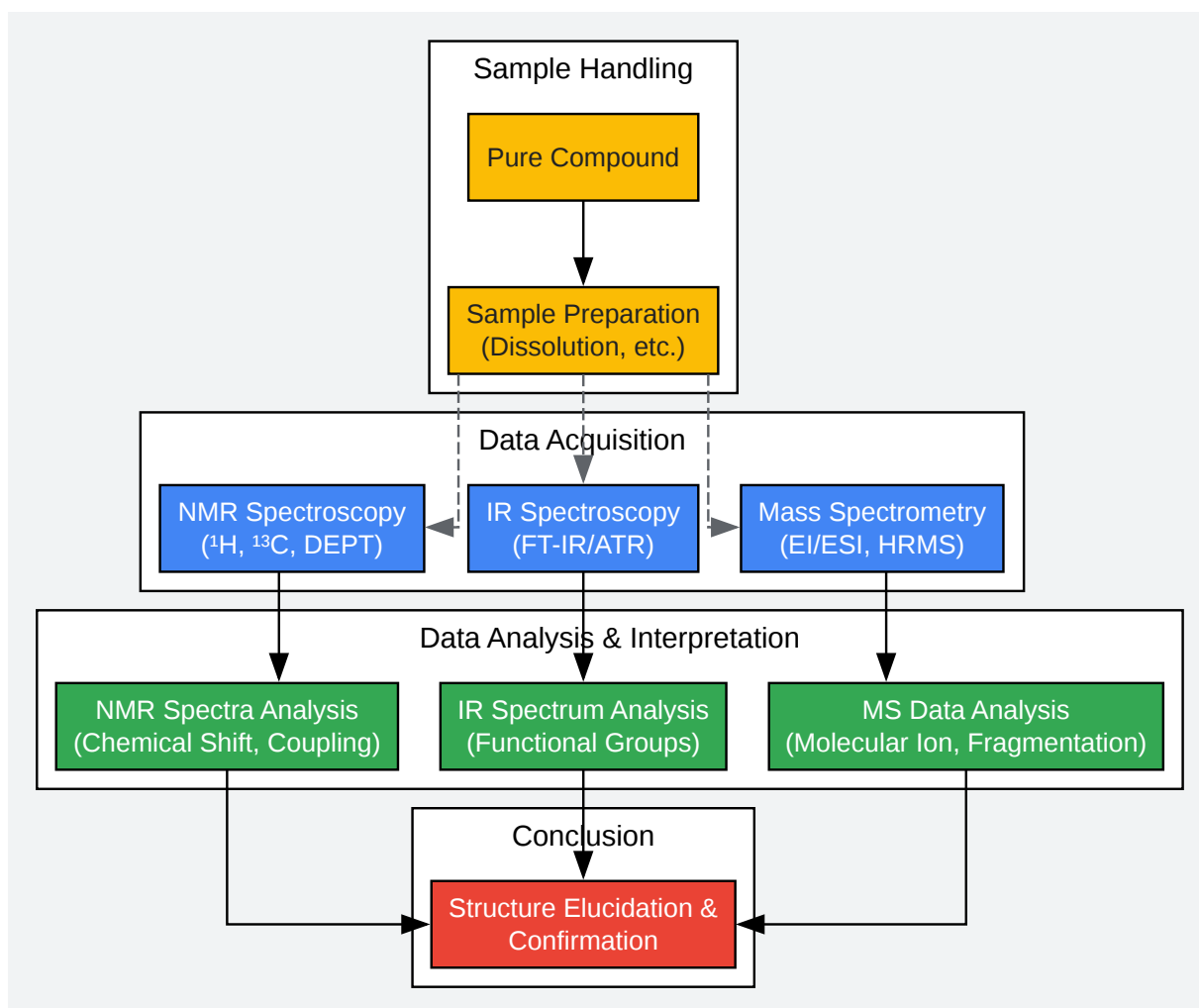
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Relative Intensity	Assignment
167.09	Medium	[M] ⁺ (Molecular Ion)
136.08	High	[M - OCH ₃] ⁺
108.08	High	[M - COOCH ₃] ⁺
81.07	Medium	[C ₆ H ₉] ⁺ (Cyclohexenyl cation)
55.05	High	[C ₄ H ₇] ⁺

Note: The molecular formula is C₉H₁₃NO₂ and the exact mass is 167.0946 g/mol .

Spectroscopic Analysis Workflow

The logical flow for the structural elucidation of a small molecule like **methyl 1-cyanocyclohexanecarboxylate** involves a multi-technique approach. The following diagram illustrates this integrated workflow.



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Caption: Integrated workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for small organic molecules like **methyl 1-cyanocyclohexanecarboxylate**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an

internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[1]

- **Tube Loading:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.[2]
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery.[2]
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ^{13}C . DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH_2 , and CH_3 carbons.[3]
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy (Thin Film Method)

- **Sample Preparation:** If the sample is a solid or non-volatile liquid, dissolve a small amount (~10-20 mg) in a few drops of a volatile solvent like dichloromethane or acetone.[4]
- **Film Deposition:** Place a single drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty beam path should be recorded and automatically subtracted from the sample spectrum.[4][5]
- **Data Analysis:** Identify the key absorption bands and assign them to the corresponding functional groups.[6]

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** For a volatile compound, a direct insertion probe or a gas chromatography (GC) inlet can be used. A small amount of the sample is introduced into the instrument's ion source, which is under high vacuum.^{[7][8]}
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ($[M]^+$).^{[7][8]}
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.^[9]
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.^[7]
- **Data Analysis:** The spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. The fragmentation pattern is then interpreted to provide structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.^[10]

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